molecular formula C10H11Cl2NO4S B1437540 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 1036577-87-3

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No. B1437540
M. Wt: 312.17 g/mol
InChI Key: BCASULWFHPZNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 1036577-87-3 . It has a molecular weight of 312.17 . The IUPAC name for this compound is 2,6-dichloro-3-[(isopropylamino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is 1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.

Safety And Hazards

The safety information for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2,6-dichloro-3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASULWFHPZNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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